beta-Obscurine

Description

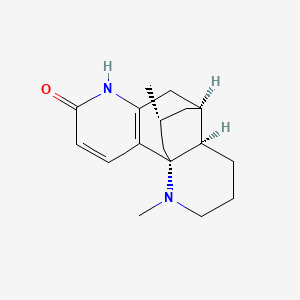

Structure

2D Structure

Properties

Molecular Formula |

C17H24N2O |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(1R,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3-dien-5-one |

InChI |

InChI=1S/C17H24N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17-/m1/s1 |

InChI Key |

SIQKNJDHWYZFFT-IPJQOSJUSA-N |

SMILES |

CC1CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C |

Canonical SMILES |

CC1CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Beta Obscurine

Botanical Origin of Lycopodine-Type Alkaloids

Lycopodine-type alkaloids, including beta-obscurine, are characteristic secondary metabolites of plants belonging to the Lycopodium genus. These non-flowering, vascular plants are commonly known as clubmosses or ground pines and have a worldwide distribution, often favoring moist, acidic soils in woodland areas. The production of a diverse array of alkaloids is a notable feature of this genus, with over 200 distinct compounds identified to date. researchgate.net

Lycopodium casuarinoides has been identified as a botanical source of this compound. Studies focusing on the chemical constituents of this particular clubmoss species have successfully isolated and identified this compound as one of the known lycodine-type alkaloids present in the plant's aerial parts. researchgate.net The isolation from this species underscores its role as a natural reservoir for this specific compound.

Beyond Lycopodium casuarinoides, this compound has been identified in other species within the Lycopodium genus. Research has documented its presence in Lycopodium obscurum and Lycopodium annotinum. bris.ac.uk The occurrence of this compound across multiple Lycopodium species suggests a conserved biosynthetic pathway for this alkaloid within the genus.

| Plant Species | Presence of this compound |

| Lycopodium casuarinoides | Yes |

| Lycopodium obscurum | Yes |

| Lycopodium annotinum | Yes |

| Lycopodium clavatum | Yes |

Methodologies for Natural Product Isolation

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by fractionation and purification to separate it from a complex mixture of other alkaloids and plant metabolites.

The initial separation of the crude alkaloid extract into simpler fractions is a critical step in the isolation process. Various chromatographic techniques are employed to achieve this, taking advantage of the different polarities and affinities of the alkaloids for the stationary and mobile phases.

One common method is Vacuum Liquid Chromatography (VLC) . This technique often utilizes polar sorbents such as silica (B1680970) gel or alumina (B75360). nih.govresearchgate.net The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity is passed through it. For instance, a typical gradient might start with a non-polar solvent like benzene (B151609) and gradually transition to more polar solvents such as ether, ethyl acetate (B1210297), chloroform (B151607), and methanol (B129727) mixtures. bris.ac.ukcdnsciencepub.com This stepwise increase in solvent polarity allows for the elution of different classes of compounds in separate fractions.

Another powerful technique is Pressurized Liquid Extraction (PLE) , which is often performed using methanol at elevated temperatures and pressures (e.g., 100 bar, 80 °C). nih.gov This method has been shown to be highly efficient for extracting Lycopodium alkaloids. nih.govresearchgate.net The resulting crude extract is then typically subjected to further chromatographic fractionation.

High-Performance Liquid Chromatography (HPLC) is also a key technique for the analysis and separation of Lycopodium alkaloid mixtures. nih.govnih.gov By employing different columns and mobile phases, HPLC can provide high-resolution separation of closely related alkaloids.

| Technique | Stationary Phase | Mobile Phase Examples |

| Vacuum Liquid Chromatography (VLC) | Silica Gel, Alumina | Benzene, Ether, Ethyl Acetate, Chloroform, Methanol (in gradient) |

| Pressurized Liquid Extraction (PLE) | Not applicable (extraction method) | Methanol |

| High-Performance Liquid Chromatography (HPLC) | C18, Silica Gel | Acetonitrile/water or Methanol/water gradients, often with modifiers |

The fractions obtained from the initial chromatographic separation often contain a mixture of closely related alkaloids, including isomers such as alpha-obscurine (B211560) and this compound. The final purification of this compound requires more refined chromatographic methods.

A key finding in the separation of obscurine isomers is the use of chromatography over alumina . It has been reported that a mixture of α- and β-obscurine, which could not be separated by repeated recrystallization, was successfully separated using this method. bris.ac.uk Specifically, after initial elution with benzene and ether, further elution with chloroform, followed by a mixture of chloroform and methanol (19:1 and 9:1), allowed for the separation of β-obscurine. bris.ac.uk This indicates that the subtle differences in the polarity of the isomers can be exploited for their separation on an alumina stationary phase.

Further purification of the fractions containing this compound can be achieved through repeated column chromatography or by using preparative thin-layer chromatography (pTLC). The purity of the final compound is typically assessed using analytical techniques such as HPLC and spectroscopic methods.

Synthetic Chemistry of the Beta Obscurine Scaffold and Its Diversification

Total Synthesis Approaches to Beta-Obscurine

The development of synthetic routes to this compound has evolved significantly over time, with chemists devising increasingly efficient and elegant strategies to construct its complex tetracyclic framework. These approaches have not only enabled the synthesis of this compound itself but have also paved the way for accessing a wider range of Lycopodium alkaloids.

Historical Development of Synthetic Strategies

Initially isolated in 1942, obscurine was later found to be a mixture of α-obscurine and β-obscurine. rsc.orgcdnsciencepub.com The structural elucidation of these compounds, with their distinct relative and absolute stereochemistry, was a significant achievement in natural product chemistry. rsc.org Early synthetic efforts towards the lycodine (B1675731) family of alkaloids laid the groundwork for future approaches to this compound. A notable early racemic synthesis of α-obscurine and its N-desmethyl derivative was achieved by Schumann in 1983. rsc.orgresearchgate.net This work featured a highly convergent method for building the tetracyclic skeleton, where the A/D- and C-ring segments were assembled through a biomimetic Mannich cyclization to form the final B-ring. rsc.orgresearchgate.net

Later, a new strategy was developed that involved the construction of the A/B/C-ring system first, followed by the formation of the D-ring. rsc.org Key reactions in this approach included the Buchwald-Hartwig coupling and the Heck cyclization. rsc.orgrsc.org This method led to the successful asymmetric total synthesis of both α- and β-obscurine, as well as their N-desmethyl counterparts. rsc.org

Convergent Routes for Tetracyclic Skeleton Construction

Convergent synthesis is a powerful strategy that improves the efficiency of multi-step syntheses by preparing separate fragments of a complex molecule and then joining them at a late stage. scholarsresearchlibrary.com This approach has been effectively applied to the synthesis of the this compound scaffold.

One successful convergent synthesis of N-desmethyl-β-obscurine, a key precursor, involved the coupling of two main building blocks. nih.govresearchgate.net The first fragment, a dihydropyridone that would become ring A, was prepared from a β-ketoester through a Michael addition with acrylonitrile (B1666552) followed by decarboxylation. nih.govresearchgate.net The second fragment, which forms the C/D ring system, was synthesized from (+)-pulegone in six steps. nih.govresearchgate.net These two fragments were then coupled in a formal cycloaddition to create the tetracyclic core of N-desmethyl-β-obscurine. researchgate.net This convergent approach allows for the efficient assembly of the complex scaffold and provides a platform for accessing various lycodine-type alkaloids. nih.gov

| Synthetic Strategy | Key Features | Reference |

| Schumann (1983) | Racemic synthesis; Convergent construction of tetracyclic skeleton; Biomimetic Mannich cyclization to form B-ring. | rsc.orgresearchgate.net |

| Sun et al. (2016) | Asymmetric synthesis; A/B/C-ring system constructed first; Buchwald-Hartwig coupling and Heck cyclization. | rsc.orgrsc.org |

| Sarpong et al. (2021) | Convergent synthesis of N-desmethyl-β-obscurine; Coupling of a dihydropyridone (ring A precursor) and a C/D ring fragment derived from (+)-pulegone. | nih.govresearchgate.net |

Diastereoselective Cycloaddition Methodologies

Diastereoselective cycloaddition reactions are crucial for controlling the stereochemistry during the construction of complex cyclic systems like this compound. The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been a cornerstone in the synthesis of many Lycopodium alkaloids. nih.govresearchgate.net

In the context of this compound and related alkaloids, diastereoselective cycloadditions have been employed to set key stereocenters with high precision. For instance, a highly diastereoselective three-component 1,3-dipolar cycloaddition has been developed to access functionalized spirooxindoles, demonstrating the power of this methodology in creating complex, fused ring systems. mdpi.comrsc.org While not directly applied to this compound in the provided sources, these methods highlight the potential of cycloaddition reactions to control stereochemistry.

More specifically, in a synthesis of magellanine-type Lycopodium alkaloids, a copper-catalyzed asymmetric Diels-Alder reaction was utilized. escholarship.orgrsc.org This reaction, employing a cyclic alkylidene β-ketoester as the dienophile, showcased the beneficial effect of protic additives in achieving high enantioselectivity. escholarship.orgrsc.org The resulting cycloadduct served as a key intermediate, demonstrating the utility of diastereoselective cycloadditions in building the core structures of these alkaloids. escholarship.org

This compound as a Pivotal Intermediate in Lycopodine (B1235814) Alkaloid Synthesis

The strategic importance of this compound extends beyond its own total synthesis. It serves as a crucial intermediate, or a "pivotal precursor," from which a variety of other more complex lycodine-type alkaloids can be synthesized. nih.govosti.govresearchgate.netescholarship.org This is often achieved through late-stage diversification strategies, where the core structure of this compound is chemically modified to generate other natural products.

N-desmethyl-beta-obscurine as a Common Precursor for Lycodine-Type Alkaloids

N-desmethyl-β-obscurine is a particularly valuable common precursor in the synthesis of lycodine-type alkaloids. nih.govacs.orgosti.govresearchgate.netescholarship.org Its readily accessible tetracyclic structure provides a solid foundation for a range of chemical transformations. nih.gov By using N-desmethyl-β-obscurine as a starting point, chemists can avoid the lengthy process of building the core structure for each individual alkaloid.

A bioinspired approach has been developed that utilizes N-desmethyl-β-obscurine to synthesize several lycodine-type alkaloids, including casuarinine H, lycoplatyrine B, lycoplatyrine A, and lycopladine F, as well as 8,15-dihydrohuperzine A. nih.govosti.govresearchgate.netescholarship.org This strategy mimics the proposed biosynthetic pathways of these alkaloids, where oxidative modifications and ring cleavages of the this compound scaffold lead to a diverse array of structures. acs.orgosti.gov

Late-Stage Diversification Strategies from the this compound Core

Late-stage diversification from the this compound core allows for the efficient synthesis of multiple Lycopodium alkaloids from a common intermediate. nih.govosti.govresearchgate.netescholarship.org This approach is particularly powerful as it enables the rapid generation of structural diversity.

Key transformations in these diversification strategies include:

Oxidative C-C bond cleavage: The piperidine (B6355638) ring within the this compound core can be oxidatively cleaved to generate new functionalities and ring systems. nih.govosti.govresearchgate.netescholarship.org

Site-selective C-H borylation: This allows for the introduction of new substituents at specific positions on the pyridine (B92270) ring, enabling cross-coupling reactions to build further complexity. nih.govosti.govresearchgate.netescholarship.org

Deoxygenation and Isomerization: The protected this compound can be deoxygenated to form lycodine, and subsequent olefin isomerization can lead to other alkaloids like 8,15-dihydrohuperzine A. nih.govacs.org

These late-stage modifications have been successfully employed to achieve the first total syntheses of several lycodine alkaloids, demonstrating the power of using this compound as a pivotal intermediate. nih.govosti.gov

| Target Alkaloid | Key Diversification Strategy from this compound Core | Reference |

| Casuarinine H, Lycoplatyrine B | Oxidative ring cleavage of the piperidine C-ring. | nih.govacs.org |

| Lycoplatyrine A, Lycopladine F | Deoxygenation to lycodine followed by site-selective C-H borylation and cross-coupling. | nih.govosti.gov |

| 8,15-dihydrohuperzine A | Olefin isomerization of casuarinine H, which is derived from N-desmethyl-β-obscurine. | nih.govacs.org |

Key Synthetic Transformations Utilized

A number of advanced synthetic methods have been pivotal in the assembly and modification of the this compound framework. These transformations have been strategically employed to navigate the complexities of the target molecule, enabling the construction of its characteristic polycyclic system and the introduction of diverse functionalities.

Oxidative C-C Bond Cleavage of Piperidine Rings

A crucial strategy in the diversification of the this compound scaffold involves the oxidative cleavage of the C-C bond within its piperidine C-ring. researchgate.netacs.orgnih.govresearchgate.netescholarship.org This transformation serves as a key step in bioinspired synthetic routes that aim to mimic the proposed biosynthetic pathways of related Lycopodium alkaloids. researchgate.netacs.org By cleaving the piperidine ring of a readily accessible obscurine intermediate, synthetic chemists can access tricyclic congeners that are precursors to other natural products. acs.org For instance, the oxidative cleavage of the C9–N bond in N-desmethyl-β-obscurine is a critical step in the retrosynthetic analysis for the synthesis of casuarinine H. acs.org This strategic bond scission effectively remodels the core carbon skeleton, providing access to a different class of alkaloids from a common, more complex intermediate. researchgate.net

Site-Selective C-H Borylation of Pyridine Moieties

The site-selective functionalization of the pyridine A-ring of the obscurine scaffold is another cornerstone of its synthetic diversification. researchgate.netacs.orgnih.govescholarship.org Specifically, iridium-catalyzed C-H borylation has been employed to introduce a boron-containing functional group at a specific position on the pyridine nucleus. acs.orgnih.gov This transformation is particularly valuable as it allows for subsequent cross-coupling reactions, enabling the introduction of various substituents at the C2 position of the pyridine ring. researchgate.netacs.org For example, in the synthesis of lycoplatyrine A and lycopladine F, a protected β-obscurine intermediate undergoes deoxygenation to form N-Boc lycodine, which is then subjected to iridium-catalyzed meta-selective C–H borylation. acs.org The resulting boronic ester serves as a versatile handle for further synthetic manipulations, highlighting the power of C-H functionalization in the late-stage modification of complex molecules. nih.gov The steric environment of the pyridine ring often guides the regioselectivity of the borylation reaction. nih.gov

| Catalyst System | Substrate | Selectivity | Application |

| Iridium(I) complex with di-tert-butylbipyridine ligand | N-Boc lycodine | Meta-selective to the pyridine nitrogen | Introduction of a boronic ester for subsequent cross-coupling reactions. acs.orgnih.gov |

| Yttrocene complex | Pyridine derivatives | Ortho-selective | Provides access to 2-pyridyl boronates for various transformations. nih.gov |

Palladium-Catalyzed Deoxygenation and Decarbonylative Elimination

Palladium catalysis has played a significant role in the manipulation of the this compound framework, particularly in deoxygenation and decarbonylative elimination reactions. acs.org In the synthesis of various lycodine alkaloids, a protected β-obscurine intermediate is deoxygenated using a palladium catalyst in the presence of a reductant like ammonium (B1175870) formate (B1220265) to yield N-Boc lycodine. acs.org This step is crucial for preparing the substrate for subsequent C-H functionalization. acs.org

Furthermore, a palladium(0)-catalyzed decarbonylative elimination has been utilized to generate a terminal olefin from a mixed anhydride (B1165640) precursor in higher yields compared to other methods. researchgate.netacs.org This reaction was a key step in the first total synthesis of the neuroprotective compound (–)-casuarinine H. acs.org The choice of palladium catalysis is often critical for achieving high efficiency and selectivity in these transformations. nih.gov

Stereoselective Olefin Isomerization and Pyridone Reduction

The strategic manipulation of olefin geometry and the reduction of the pyridone moiety are key transformations in the synthesis of diverse Lycopodium alkaloids from a common this compound precursor. acs.org For instance, the synthesis of (–)-8,15-dihydrohuperzine A was achieved through the isomerization of a terminal olefin to an internal (E)-alkene using an in situ-generated palladium hydride catalyst. acs.org This stereoselective isomerization highlights the fine control that can be exerted over the molecule's structure. organic-chemistry.orgnih.govrsc.orgsigmaaldrich.com

Additionally, the semireduction of the pyridone moiety in casuarinine H using samarium metal in aqueous HCl cleanly afforded (+)-lycoplatyrine B in excellent yield, marking the first total synthesis of this alkaloid. acs.org This reduction selectively transforms the pyridone ring while leaving other functional groups intact, demonstrating a high degree of chemoselectivity.

| Transformation | Reagents | Product |

| Olefin Isomerization | In situ-generated palladium hydride catalyst | (–)-8,15-dihydrohuperzine A acs.org |

| Pyridone Reduction | Samarium metal in aqueous HCl | (+)-lycoplatyrine B acs.org |

Ruthenium-Mediated Oxidations in Complex Systems

Ruthenium-mediated oxidations have proven to be powerful tools for the functionalization of complex molecules, including intermediates in the synthesis of this compound and its analogues. beilstein-journals.orgresearchgate.netchemrxiv.org Ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like RuO₂·H₂O with an oxidant such as sodium periodate (B1199274) (NaIO₄), is a potent oxidizing agent capable of various transformations. acs.orgbeilstein-journals.org In the context of the obscurine scaffold, a key application is the oxidative cleavage of the piperidine C-ring. acs.org For example, treatment of a protected β-obscurine derivative with RuO₂·H₂O and NaIO₄ leads to the formation of a cyclic imide, a crucial intermediate for further diversification. acs.org The reaction conditions, including the solvent and temperature, can be tuned to control the outcome of the oxidation. beilstein-journals.org The reactivity of ruthenium tetroxide allows for the oxidation of saturated carbon skeletons, which is a challenging transformation in organic synthesis. beilstein-journals.org

Asymmetric Synthetic Methodologies for Enantiopure Obscurines

The synthesis of enantiomerically pure obscurines is a significant challenge due to the presence of multiple stereocenters in the molecule. wikipedia.org Asymmetric synthesis, which favors the formation of a specific enantiomer, is therefore crucial. wikipedia.orgslideshare.netuniurb.it Methodologies to achieve this include the use of a chiral pool, chiral auxiliaries, and catalytic asymmetric synthesis. slideshare.netuniurb.it

A common strategy involves starting from a readily available chiral natural product, a "chiral pool" approach. slideshare.net For example, the synthesis of the C/D ring cycloaddition partner for N-desmethyl-α-obscurine has been achieved starting from (+)-pulegone, a naturally occurring chiral monoterpene. acs.org This approach embeds the desired stereochemistry from the outset.

Another powerful technique is the use of chiral auxiliaries, which are enantiopure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orguniurb.it After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Catalytic asymmetric synthesis, where a chiral catalyst directs the formation of one enantiomer over the other, is a highly efficient method for generating enantiopure compounds. slideshare.netuniurb.it While specific applications of catalytic asymmetric synthesis for the entire this compound scaffold are not detailed in the provided context, the development of such methods remains a key goal in the field. rsc.org The ability to produce enantiopure obscurines is essential for studying their specific biological activities, as different enantiomers can have vastly different effects. slideshare.net

Advanced Spectroscopic and Analytical Methodologies for Beta Obscurine Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule like beta-obscurine. The infrared spectrum provides valuable information about the molecular structure by measuring the absorption of infrared radiation by the sample at different frequencies.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include a ketone carbonyl group, an α,β-unsaturated amide (specifically, a 2-pyridone-like ring), and various C-H bonds within its tetracyclic framework. The initial structural studies of β-obscurine noted that its infrared spectrum was indicative of a 2-pyridone ring. bris.ac.uk

Analysis of related Lycopodium alkaloids provides further insight into the expected spectral features. The IR spectrum of lycopodine (B1235814), a closely related alkaloid, prominently shows a carbonyl absorption band. cdnsciencepub.com In studies of other complex Lycopodium alkaloids, ketone (C=O) stretching vibrations are observed in the region of 1700-1738 cm⁻¹. cdnsciencepub.comd-nb.info The α,β-unsaturated amide of the pyridone ring in β-obscurine is expected to show a characteristic C=O stretch, typically around 1680 cm⁻¹, as well as N-H stretching if it exists in the tautomeric form, and C=C stretching vibrations. bris.ac.uk For example, the spectrum of de-N-methyl-N-nitroso-α-obscurine, a derivative of the related α-obscurine, displayed bands at 3220 and 3120 cm⁻¹ (N-H), a strong carbonyl peak at 1683 cm⁻¹, and a medium band at 1645 cm⁻¹. bris.ac.uk

Table 3: Characteristic FTIR Absorption Bands for this compound and Related Alkaloids

| Functional Group | Expected Wavenumber (cm⁻¹) | Compound Reference | Citation |

|---|---|---|---|

| Ketone (C=O) | ~1700 | Lycopodine | cdnsciencepub.com |

| Ketone (C=O) | 1738 | 6-epi-8β-acetoxylycoclavine | d-nb.info |

| Amide/Pyridone (C=O) | 1683 (strong) | de-N-methyl-N-nitroso-α-obscurine | bris.ac.uk |

| N-H Stretch | 3220, 3120 | de-N-methyl-N-nitroso-α-obscurine | bris.ac.uk |

| O-Acetyl (C=O) | 1735, 1725 | Alkaloid Mixture | cdnsciencepub.com |

| O-Acetyl (C-O) | 1250, 1230 | Alkaloid Mixture | cdnsciencepub.com |

Comparative Chemical Studies and Derivatives of Beta Obscurine

Relationship to Alpha-Obscurine (B211560) and N-Desmethyl Analogues in Natural Product Families

Beta-obscurine is structurally closely related to several other naturally occurring Lycopodium alkaloids, most notably alpha-obscurine and their N-desmethyl analogues. The alkaloid initially identified as "obscurine" was later found to be a mixture of α-obscurine and β-obscurine. rsc.orgsemanticscholar.orgcdnsciencepub.com The core difference between the alpha and beta isomers lies in the saturation of the pyridone ring. This compound possesses an α-pyridone ring, a feature confirmed by its infrared and ultraviolet absorption spectra. cdnsciencepub.com In contrast, alpha-obscurine contains a dihydropyridone ring. acs.org

Both this compound and alpha-obscurine have corresponding N-desmethyl analogues. N-desmethyl-β-obscurine can be prepared from β-obscurine, and N-desmethyl-α-obscurine can be obtained through the demethylation of α-obscurine. researchgate.netrsc.org These four compounds—α-obscurine, β-obscurine, N-desmethyl-α-obscurine, and N-desmethyl-β-obscurine—are all considered lycodine-type alkaloids and have been the focus of synthetic efforts. rsc.orgresearchgate.netrsc.org The asymmetric total synthesis of all four of these related alkaloids has been successfully accomplished. researchgate.netrsc.org

The biosynthetic relationship between these compounds suggests a series of oxidation, dehydrogenation, and methylation steps starting from a common precursor. researchgate.netrsc.org For instance, the conversion of N-desmethyl-α-obscurine to N-Boc-β-obscurine has been achieved through Boc-protection followed by dehydrogenation. acs.orgosti.govnih.gov

Table 1: Structural Relationship of Obscurine Alkaloids

| Compound | Key Structural Feature | Relationship to this compound |

|---|---|---|

| Alpha-Obscurine | Dihydropyridone ring | Isomer with a less oxidized A-ring. cdnsciencepub.comacs.org |

| N-Desmethyl-β-obscurine | Lacks the N-methyl group | Demethylated analogue of this compound. researchgate.netrsc.org |

| N-Desmethyl-α-obscurine | Dihydropyridone ring, lacks N-methyl group | Demethylated analogue of alpha-obscurine. researchgate.netrsc.org |

Role of this compound as a Precursor to Neuroactive Lycopodium Alkaloids (e.g., Huperzine A)

This compound and its N-desmethyl analogue are considered key biosynthetic precursors to a range of neuroactive Lycopodium alkaloids, including the well-known acetylcholinesterase inhibitor, Huperzine A. researchgate.netrsc.orgnih.gov The structural framework of this compound provides a foundation upon which further oxidative modifications can occur to yield more complex alkaloids. researchgate.netrsc.org

The proposed biosynthetic pathway to Huperzine A suggests that lycodine-type alkaloids like the obscurines undergo further oxidative transformations. researchgate.netrsc.org Specifically, N-desmethyl-β-obscurine is a logical precursor that can be envisioned to undergo further desaturation on ring D to ultimately form huperzine B, a direct precursor to Huperzine A. nih.gov Synthetic strategies have leveraged this biosynthetic hypothesis, using N-desmethyl-β-obscurine as a late-stage common intermediate for the total synthesis of various lycodine-type alkaloids. acs.orgnih.govnih.govacs.org

Research has demonstrated the total synthesis of several neuroactive alkaloids, such as 8,15-dihydrohuperzine A, casuarinine H, lycoplatyrine B, lycoplatyrine A, and lycopladine F, through the bioinspired late-stage diversification of N-desmethyl-β-obscurine. acs.orgnih.govnih.govacs.org This highlights the pivotal role of the obscurine scaffold in the generation of structural diversity within this class of natural products. The main metabolites involved in the Huperzine A biosynthesis in Huperzia serrata have been identified as huperzine B, β-obscurine, huperzine A, huperzinine, phlegmarine (B1213893), α-obscurine, and lycodine (B1675731). nih.govfrontiersin.org

Table 2: Neuroactive Alkaloids Derived from the Obscurine Scaffold

| Precursor | Derived Alkaloid | Key Transformation |

|---|---|---|

| N-Desmethyl-β-obscurine | 8,15-Dihydrohuperzine A | Oxidative functionalization, C9-N bond cleavage, olefin isomerization. acs.orgosti.govnih.gov |

| N-Desmethyl-β-obscurine | Casuarinine H | Oxidative C-C bond cleavage of the piperidine (B6355638) ring. acs.orgosti.gov |

| N-Desmethyl-β-obscurine | Lycoplatyrine B | Semireduction of the pyridone ring of a casuarinine H precursor. acs.orgosti.govnih.gov |

| N-Boc-β-obscurine | 2-Bromolycodine | Deoxygenation, C-H borylation, and bromodeborylation. acs.orgnih.govacs.org |

Chemical Derivatization for Scaffold Elaboration

The chemical structure of this compound provides a versatile scaffold that can be elaborated through various chemical reactions to produce a diverse range of derivatives. acs.orgacs.org This derivatization is crucial for the synthesis of other complex Lycopodium alkaloids and for creating analogues for biological evaluation.

A key strategy involves the modification of the different rings of the obscurine core. For instance, a protected form of this compound, N-Boc-β-obscurine, can be deoxygenated to yield N-Boc lycodine. acs.orgnih.gov The resulting pyridine (B92270) A-ring can then undergo site-selective functionalization, such as iridium-catalyzed C-H borylation followed by bromodeborylation, to introduce new functional groups. acs.orgnih.gov This allows for subsequent cross-coupling reactions to attach various substituents. acs.orgacs.org

Furthermore, bioinspired modifications of the piperidine C-ring in N-desmethyl-β-obscurine, including oxidative ring cleavage and C-C bond scission, have been employed to synthesize other tricyclic alkaloids. acs.org These late-stage diversification strategies demonstrate the utility of the this compound scaffold in accessing a wider range of structurally and potentially functionally diverse Lycopodium alkaloids. acs.orgacs.org

Future Research Trajectories in Beta Obscurine Chemical Sciences

Deeper Mechanistic Understanding of Biosynthetic Pathways

The biosynthesis of Lycopodium alkaloids is a complex process that begins with L-lysine. jst.go.jp This precursor is decarboxylated to form cadaverine, which is then oxidized to yield 1-piperideine, a key cyclic imine. pnas.org The subsequent steps leading to the diverse array of Lycopodium alkaloid scaffolds, including the lycodine (B1675731) type to which beta-obscurine belongs, are not fully elucidated.

A pivotal area of future research will be the comprehensive characterization of the enzymes involved in these pathways. While some enzymes with L-lysine decarboxylase (LDC) and copper amine oxidase (CAO) activities have been identified in the Lycopodiaceae family, the specific enzymes responsible for the subsequent condensation and cyclization reactions that form the core alkaloid structures remain largely unknown. pnas.org Isotope labeling studies have suggested that the formation of the 16-carbon scaffold involves the coupling of pelletierine (B1199966) with a precursor likely derived from 4-(2-piperidyl)acetoacetic acid (4PAA). jst.go.jppnas.org However, the precise nature of this second precursor and the enzymatic machinery facilitating this crucial C-C bond formation are yet to be definitively established. pnas.org

Recent discoveries have shed some light on these later-stage transformations. For instance, a type III polyketide synthase has been identified that catalyzes the condensation of a polyketide with 1-piperideine. pnas.org Additionally, several Fe(II)/2-oxoglutarate–dependent dioxygenase (2OGD) enzymes have been shown to catalyze key downstream reactions, such as desaturation to form a pyridone ring and a redox-neutral isomerization. nih.gov The conversion of N-desmethyl-α-obscurine to N-desmethyl-β-obscurine is catalyzed by one such 2OGD enzyme. nih.gov

Future work will likely focus on:

Identifying and characterizing the full suite of biosynthetic enzymes: This includes the elusive enzymes responsible for the initial C16 scaffold formation. pnas.org

Elucidating the reaction mechanisms: Detailed mechanistic studies of the identified enzymes, such as the 2OGDs, will provide a deeper understanding of the intricate chemical transformations involved. nih.gov

Investigating the regulation of the biosynthetic pathway: Understanding how the expression and activity of these enzymes are controlled within the plant will be crucial. pnas.org

Innovation in Catalytic Asymmetric Synthesis of Complex Obscurine-Type Alkaloids

The limited availability of this compound and its congeners from natural sources has spurred the development of innovative synthetic strategies. ub.edu A significant focus of future research will be the advancement of catalytic asymmetric methods to construct the complex tetracyclic core of obscurine-type alkaloids with high efficiency and stereocontrol.

Recent breakthroughs have demonstrated the power of various catalytic approaches. For instance, the asymmetric total synthesis of α- and β-obscurine has been achieved using key reactions like the Buchwald-Hartwig coupling, Heck cyclization, and diastereoselective hydrogenation. researchgate.netrsc.orgrsc.org Organocatalysis has also emerged as a powerful tool, with proline-based sulfonamide organocatalysts facilitating enantioselective intramolecular Michael additions to construct key tricycle intermediates. nih.gov

A notable strategy involves a bioinspired, late-stage diversification approach starting from a common precursor, N-desmethyl-β-obscurine. nih.govnih.govacs.orgresearchgate.net This method allows for the synthesis of a variety of lycodine-type alkaloids through transformations such as oxidative C-C bond cleavage and site-selective C-H borylation for cross-coupling reactions. nih.govnih.govacs.org

Future innovations in this area are expected to include:

Development of novel catalytic systems: The design of new, highly efficient, and selective catalysts for key bond-forming reactions will be a primary focus. chiralpedia.comfrontiersin.org This includes exploring new ligands for metal-catalyzed reactions and designing more sophisticated organocatalysts. chiralpedia.comoup.com

Tandem and cascade reactions: Strategies that construct multiple rings and stereocenters in a single operation will be crucial for improving synthetic efficiency. ub.edunih.gov

Flow chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and reaction optimization. chiralpedia.com

Development of Chemoenzymatic Synthetic Routes for Enhanced Efficiency

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of traditional organic chemistry, offers a powerful approach for the efficient production of complex natural products like this compound. rsc.orgresearchgate.netnih.gov Future research in this area will likely focus on integrating enzymatic steps into synthetic routes to achieve high levels of stereoselectivity and reduce the number of protection and deprotection steps.

Three main strategies are currently employed in chemoenzymatic alkaloid synthesis:

Biocatalytic preparation of chiral building blocks: Enzymes are used to generate enantiopure starting materials that are then elaborated into the target molecule through chemical steps. rsc.org

Biocatalytic resolution or desymmetrization: Enzymes are used to selectively react with one enantiomer of a racemic mixture or to introduce chirality into a prochiral substrate. rsc.org

Biocatalytic C-N and C-C bond formation: Enzymes are used to catalyze key bond-forming reactions in an asymmetric fashion. rsc.org

While the application of chemoenzymatic methods to the synthesis of obscurine-type alkaloids is still in its early stages, the potential is significant. For example, enzymes like toluene (B28343) dioxygenase (TDO) can be used to create chiral diol building blocks from simple aromatic precursors. rsc.orgrsc.org Lipases and esterases are also widely used for kinetic resolutions. rsc.org

Future research will likely explore:

The use of Pictet-Spenglerases: These enzymes could be employed for the asymmetric synthesis of the tetrahydroisoquinoline core found in some related alkaloids. researchgate.netnih.gov

Engineered enzymes: The development of engineered enzymes with tailored substrate specificities and reactivities will expand the scope of chemoenzymatic synthesis. nih.gov

One-pot and tandem chemoenzymatic reactions: Combining multiple enzymatic and chemical steps in a single reaction vessel can significantly improve efficiency. researchgate.netnih.gov

Exploration of Structure-Reactivity Relationships within the Lycopodine (B1235814) Alkaloid Class (excluding pharmacological properties)

A fundamental understanding of the relationship between the three-dimensional structure of Lycopodine alkaloids and their chemical reactivity is crucial for the design of new synthetic strategies and the prediction of their chemical behavior. Future research in this area will focus on systematically investigating how variations in the alkaloid scaffold affect reactivity at different positions.

For example, the reactivity of the pyridine (B92270) A-ring in lycodine-type alkaloids can be modulated by substituents and the oxidation state of the ring. Iridium-catalyzed C-H borylation has been shown to be a powerful tool for the selective functionalization of this ring, enabling the introduction of various substituents at the C2 position. nih.govacs.org The stereochemistry of the ring junctions and the conformation of the tetracyclic system also play a critical role in directing the outcome of reactions. Diastereoselective hydrogenations, for instance, have been shown to be highly dependent on the nature of protecting groups and the catalyst used. rsc.org

Future studies will likely involve a combination of experimental and computational approaches to:

Systematically modify the alkaloid scaffold: The synthesis of a series of analogues with targeted structural variations will allow for a systematic investigation of their reactivity.

Employ advanced analytical techniques: Techniques such as NMR spectroscopy and X-ray crystallography will be used to precisely determine the three-dimensional structures of these molecules. nih.gov

Utilize computational modeling: Density functional theory (DFT) and other computational methods will be used to model reaction transition states and predict reactivity patterns.

Interactive Table of Key Synthetic Reactions for Obscurine-Type Alkaloids

| Reaction Type | Key Features | Application in Obscurine Synthesis |

| Buchwald-Hartwig Coupling | Palladium-catalyzed formation of C-N bonds. | Construction of the A/B/C-ring system. researchgate.netrsc.orgrsc.org |

| Heck Cyclization | Palladium-catalyzed intramolecular C-C bond formation. | Construction of the A/B/C-ring system. researchgate.netrsc.orgrsc.org |

| Diastereoselective Hydrogenation | Stereocontrolled reduction of double bonds. | Establishment of the C12 stereocenter. rsc.orgrsc.org |

| Organocatalytic Michael Addition | Enantioselective C-C bond formation. | Construction of the tricyclic core. nih.gov |

| Iridium-Catalyzed C-H Borylation | Site-selective functionalization of the pyridine ring. | Introduction of substituents at the C2 position. nih.govacs.org |

| Pictet-Spengler Reaction | Formation of tetrahydroisoquinoline rings. | A potential strategy for constructing related alkaloid cores. nih.govacs.org |

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing beta-Obscurine in laboratory settings?

- This compound synthesis typically follows multi-step protocols involving [describe general steps, e.g., cyclization, purification via chromatography]. Key considerations include solvent selection, reaction temperature control, and purity validation using techniques like HPLC or NMR. Experimental sections in peer-reviewed journals should be referenced for reproducibility, with detailed protocols provided in supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C), high-resolution mass spectrometry (HR-MS), and X-ray crystallography are standard. For novel derivatives, comparative analysis with known analogs and spectral databases is essential. Ensure raw data (e.g., NMR peaks, crystallographic coordinates) are archived in open repositories to facilitate verification .

Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological profile?

- Apply systematic review frameworks (e.g., PRISMA) and structured question formats like PICO (Population, Intervention, Comparison, Outcome). Focus on gaps such as understudied therapeutic targets or conflicting bioactivity results. Use databases like PubMed and SciFinder, filtering for peer-reviewed studies excluding non-academic sources (e.g., ) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Conduct meta-analyses to assess variables such as dosage, cell lines, or assay conditions. Replicate key experiments under standardized protocols and validate using orthogonal methods (e.g., in vitro vs. in vivo models). Transparent reporting of negative results and data-sharing platforms (e.g., Zenodo) are critical for reconciling discrepancies .

Q. How can computational models predict this compound’s interactions with non-canonical biological targets?

- Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) trajectories (100+ ns) can identify potential binding sites. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Ensure code and force field parameters are openly accessible for reproducibility .

Q. What experimental designs elucidate this compound’s mechanism of action at the cellular level?

- Combine multi-omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 knockout models to identify pathways affected by this compound. Dose-response curves and time-course analyses are essential to distinguish primary effects from secondary responses. Use factorial designs to test interactions with co-factors or enzymes .

Q. How can researchers ensure data integrity and reproducibility in this compound studies?

- Pre-register study protocols (e.g., on Open Science Framework), document all raw data and analysis pipelines, and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. For sensitive data, anonymize metadata and store identifiable information separately, as per ethical guidelines .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by cross-verifying results through independent assays (e.g., enzymatic activity vs. cellular viability). Use statistical tools like Bland-Altman plots to quantify variability between datasets .

- Ethical Compliance : For studies involving human-derived samples, ensure informed consent forms explicitly address data usage and anonymization. Reference institutional review board (IRB) guidelines in the methodology section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.